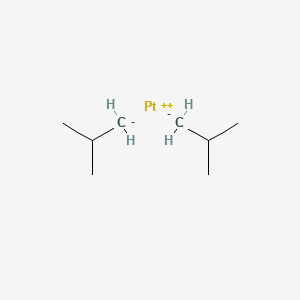
2-Methanidylpropane;platinum(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methanidylpropane;platinum(2+) is an organometallic compound that features a platinum ion coordinated with 2-methanidylpropane
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methanidylpropane;platinum(2+) typically involves the reaction of platinum salts with 2-methanidylpropane under controlled conditions. One common method is the metathesis reaction, where a platinum halide reacts with an organometallic reagent containing 2-methanidylpropane. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation, and the use of solvents like tetrahydrofuran (THF) or dichloromethane (DCM) to dissolve the reactants .
Industrial Production Methods
Industrial production of 2-Methanidylpropane;platinum(2+) may involve large-scale metathesis reactions using high-purity platinum salts and organometallic reagents. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography to remove impurities .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methanidylpropane;platinum(2+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state platinum complexes.
Reduction: It can be reduced to lower oxidation state platinum species.
Substitution: Ligands in the compound can be substituted with other ligands, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands such as phosphines or amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure stability and prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(IV) complexes, while reduction may produce platinum(0) species. Substitution reactions can result in a wide range of platinum complexes with different ligands .
Applications De Recherche Scientifique
2-Methanidylpropane;platinum(2+) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Medicine: Research is ongoing to explore its use in targeted drug delivery systems and as a component in diagnostic imaging agents.
Industry: It is utilized in the production of advanced materials, such as conductive polymers and nanomaterials, due to its unique electronic properties .
Mécanisme D'action
The mechanism of action of 2-Methanidylpropane;platinum(2+) involves its interaction with biological molecules, particularly DNA. The platinum ion can form covalent bonds with the nitrogen atoms in the DNA bases, leading to cross-linking and inhibition of DNA replication. This results in cell cycle arrest and apoptosis in cancer cells. The compound’s ability to form stable complexes with various ligands also allows it to target specific molecular pathways and enhance its therapeutic efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-Methanidylpropane;platinum(2+) include other platinum-based organometallic compounds such as:
Cisplatin: A widely used anticancer drug.
Carboplatin: A derivative of cisplatin with reduced side effects.
Oxaliplatin: Another platinum-based anticancer agent with a different spectrum of activity
Uniqueness
What sets 2-Methanidylpropane;platinum(2+) apart from these compounds is its unique ligand structure, which can influence its reactivity and interaction with biological targets. The presence of the 2-methanidylpropane ligand may enhance its stability and selectivity, making it a promising candidate for further research and development in various applications .
Propriétés
Numéro CAS |
33010-07-0 |
|---|---|
Formule moléculaire |
C8H18Pt |
Poids moléculaire |
309.31 g/mol |
Nom IUPAC |
2-methanidylpropane;platinum(2+) |
InChI |
InChI=1S/2C4H9.Pt/c2*1-4(2)3;/h2*4H,1H2,2-3H3;/q2*-1;+2 |
Clé InChI |
ALTVAHLTMBGNLC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[CH2-].CC(C)[CH2-].[Pt+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[2-(2-nitrophenyl)iminohydrazinyl]benzoate](/img/structure/B14682841.png)
![{2-[(Methylamino)methyl]phenyl}(diphenyl)methanol](/img/structure/B14682850.png)
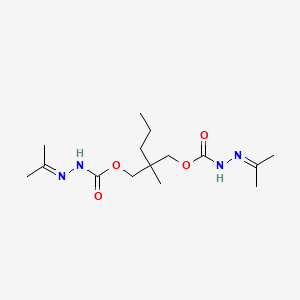
![Prop-2-en-1-yl [4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14682853.png)
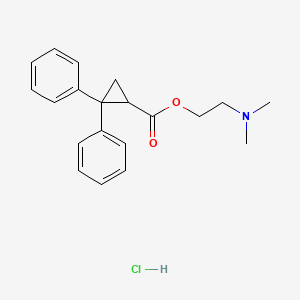
![methanesulfonic acid;1-methyl-4-[3-(2-methylpropylsulfanyl)-5,6-dihydrobenzo[b][1]benzothiepin-5-yl]piperazine](/img/structure/B14682864.png)


![Methyl 2-[(1e)-3-(4-cyanophenyl)triaz-1-en-1-yl]benzoate](/img/structure/B14682879.png)
![2-[(Butylsulfanyl)methylidene]cyclohexan-1-one](/img/structure/B14682883.png)
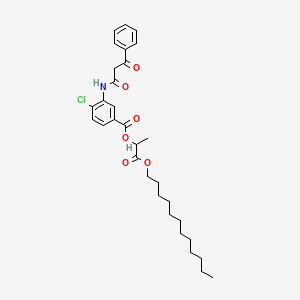
![5-(Pent-3-en-2-ylidene)bicyclo[2.2.1]hept-2-ene](/img/structure/B14682886.png)
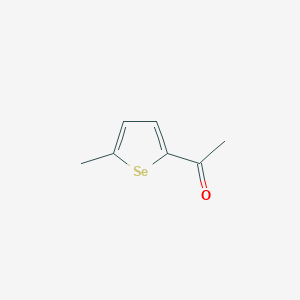
![[Dichloro(phenyl)methyl]sulfinylmethylbenzene](/img/structure/B14682909.png)
